1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
Description
1-(3,4-Difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a urea-based small molecule featuring a thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl-5-oxo group and linked via a phenyl ring to a 3,4-difluorophenyl moiety. This compound is structurally characterized by its dual aromatic systems and hydrogen-bonding capabilities, which are critical for interactions with biological targets such as melanin-concentrating hormone receptor 1 (MCHR1), as inferred from analogous compounds . Its design leverages fluorine substitutions to enhance metabolic stability and binding affinity, while the thiazolo[3,2-a]pyrimidine core contributes to π-π stacking and hydrophobic interactions in enzyme active sites .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2S/c1-11-8-18(27)26-17(10-29-20(26)23-11)12-2-4-13(5-3-12)24-19(28)25-14-6-7-15(21)16(22)9-14/h2-10H,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBGSOICWGIQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-difluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Coupling with the urea moiety: The final step could involve the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: Potentially leading to the formation of oxidized derivatives.
Reduction: Reduction of the urea or thiazolo[3,2-a]pyrimidine moieties.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research has indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit notable anticancer properties. For instance, compounds containing similar structural motifs have been shown to inhibit various cancer cell lines effectively. A study demonstrated that thiazolo[3,2-a]pyrimidine derivatives could induce apoptosis in lung carcinoma cells by activating caspase pathways . The compound's ability to target multiple signaling pathways involved in cancer proliferation makes it a candidate for further investigation in cancer therapy.
2. Antimicrobial Properties
Compounds with similar structures to 1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. For example, studies on thiazole and pyrimidine derivatives have reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Synthetic Strategies
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolopyrimidine core followed by the introduction of the urea functionality. Recent advancements in synthetic methodologies have improved the yield and purity of such compounds, facilitating their study in biological assays .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at various positions on the thiazolopyrimidine ring can significantly influence potency and selectivity against specific biological targets. For instance, substituents such as halogens or electron-withdrawing groups can enhance activity by improving binding affinity to target enzymes or receptors .
Case Studies
Several studies have highlighted the effectiveness of related compounds in preclinical models:
- Anticancer Studies : A derivative was tested against several cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Efficacy : In vitro assays showed that certain thiazolo-pyrimidine derivatives exhibited antimicrobial activity comparable to standard antibiotics, making them potential candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea would depend on its specific biological target. Generally, urea derivatives can act as enzyme inhibitors by binding to the active site and preventing substrate access. The molecular targets might include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound belongs to a class of urea-linked heterocyclic derivatives with demonstrated activity in central nervous system (CNS) and metabolic disorders. Key structural analogues include:
*Calculated using PubChem’s molecular formula parser.
Key Findings from Comparative Studies
Core Heterocycle Impact :
- The thiazolo[3,2-a]pyrimidine core (present in the target compound and derivatives) exhibits superior π-stacking compared to pyrido[2,3-d]pyrimidine (PDB: 3WR), likely due to sulfur’s electronegativity enhancing aromatic interactions .
- Replacement of the thiazolo core with pyrido (as in 3WR) reduces metabolic stability but improves solubility due to increased polarity .
Substituent Effects :
- Fluorine atoms (3,4-difluorophenyl) enhance blood-brain barrier penetration and resistance to oxidative metabolism compared to methoxy or trifluoromethyl groups .
- The urea linker in all compounds facilitates hydrogen bonding with receptor residues (e.g., MCHR1’s Asp123), critical for antagonist activity .
Biological Activity: (+)-FE@SNAP (), a fluoroethylated MCHR1 antagonist, shows 10-fold higher potency (IC₅₀ = 2.1 nM) than non-fluorinated analogues, underscoring fluorine’s role in enhancing binding .
Synthetic Feasibility :
- Compounds with simpler substituents (e.g., methoxyphenyl in ) require fewer synthetic steps but exhibit lower target specificity compared to fluorinated derivatives .
Biological Activity
1-(3,4-Difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C₁₅H₁₃F₂N₃O₂S
- Molecular Weight : 337.3 g/mol
The structure features a urea moiety linked to a thiazolo[3,2-a]pyrimidine derivative, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazolo[3,2-a]pyrimidine core has been shown to inhibit various enzymes, potentially leading to anti-cancer effects. For instance, compounds with similar structures have demonstrated inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Biological Activities
-
Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- In vitro tests showed IC₅₀ values in the low micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
- A study reported that derivatives of thiazolo[3,2-a]pyrimidines could induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the thiazole ring is often associated with enhanced antimicrobial efficacy.
- Anti-inflammatory Effects : Compounds with structural similarities have been noted for their ability to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study 1 : A derivative with a similar thiazolo[3,2-a]pyrimidine structure was tested against several cancer cell lines and showed promising results with IC₅₀ values ranging from 10 to 20 μM for MCF-7 cells .
- Study 2 : Research on another thiazole derivative indicated significant anti-inflammatory effects in animal models of arthritis, demonstrating reduced swelling and pain .
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of this urea-thiazolopyrimidine hybrid involves multi-step reactions, including:
- Coupling of thiazolopyrimidine and difluorophenyl moieties : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often employed to link aromatic systems. Substituent positioning requires careful regioselectivity control (e.g., protecting groups for reactive sites) .
- Urea bond formation : Reacting an aryl isocyanate with a primary amine intermediate under anhydrous conditions (e.g., DMF, 60–80°C) .
- Optimization challenges : Monitor reaction progress via TLC/HPLC to mitigate side products. Purification via column chromatography or recrystallization improves yield .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray crystallography : Resolve 3D conformation and confirm regiochemistry of the thiazolo[3,2-a]pyrimidine core. Use SHELX software for refinement .
- NMR spectroscopy : NMR identifies fluorine environments; NMR confirms urea NH protons (δ ~8–10 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities .
Q. How do substituents influence solubility and stability in aqueous media?
- Fluorine atoms : Enhance lipophilicity but reduce solubility. The 3,4-difluorophenyl group increases metabolic stability .
- Hydrogen bonding : The urea moiety forms intermolecular bonds, affecting crystallinity. Graph set analysis (e.g., Etter’s rules) predicts packing motifs and hygroscopicity .
- Experimental validation : Conduct shake-flask solubility assays in buffers (pH 1–7.4) and monitor degradation via accelerated stability studies (40°C/75% RH) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of bioactivity?
Compare analogs with systematic substituent variations (see Table 1):
| Compound | Key Structural Differences | Observed Bioactivity Trends | Reference |
|---|---|---|---|
| Target compound | Thiazolo[3,2-a]pyrimidine core | High kinase inhibition (IC ~nM) | |
| Fluorine-free analog | Phenyl instead of 3,4-difluorophenyl | Reduced target binding affinity | |
| Thiophene-substituted urea | Thiophene replaces pyrimidine | Altered selectivity profile |
Q. Key insights :
- Electron-withdrawing groups (e.g., fluorine) enhance binding to polar kinase pockets.
- Rigid heterocycles (e.g., thiazolo[3,2-a]pyrimidine) improve conformational stability .
Q. What mechanistic hypotheses explain its biological activity, and how can they be tested?
- Kinase inhibition : Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets. Validate via:
- Enzyme inhibition assays : Measure IC against recombinant kinases (e.g., EGFR, VEGFR).
- Cellular assays : Monitor phosphorylation levels via Western blot .
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to assess selectivity .
Q. How can computational modeling predict crystallographic behavior and polymorph formation?
Q. How should researchers address contradictions in bioactivity data across studies?
- Orthogonal assays : Confirm kinase inhibition via both enzymatic and cell-based assays.
- Structural verification : Re-analyze compound batches via X-ray crystallography to rule out isomerization or degradation .
- Statistical rigor : Apply ANOVA to assess reproducibility across replicates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
